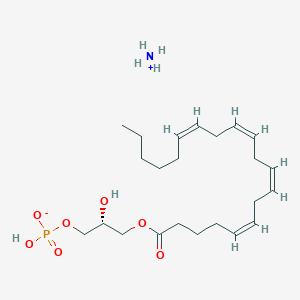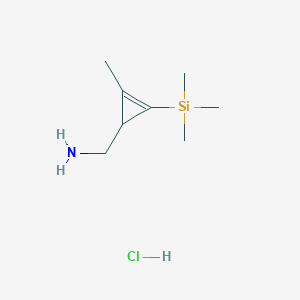
Arachidonoyl LPA
Vue d'ensemble
Description
Arachidonoyl lysophosphatidic acid is a bioactive lipid molecule that plays a significant role in various biological processes. It is a derivative of lysophosphatidic acid, where the fatty acid chain is arachidonic acid. This compound is involved in cell signaling and has been studied for its potential therapeutic applications in various fields, including neuroscience and immunology.
Applications De Recherche Scientifique
Arachidonoyl lysophosphatidic acid has been extensively studied for its role in various scientific research applications:
Chemistry: It is used as a model compound to study lipid signaling pathways and enzyme kinetics.
Biology: It plays a crucial role in cell signaling, influencing processes such as cell proliferation, migration, and survival.
Medicine: Research has shown its potential in treating neurological disorders, inflammation, and cancer due to its involvement in signaling pathways that regulate these conditions.
Industry: It is used in the development of pharmaceuticals and as a research tool in lipidomics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arachidonoyl lysophosphatidic acid can be synthesized through several methods. One common approach involves the enzymatic hydrolysis of phosphatidic acid to produce lysophosphatidic acid, followed by the acylation of lysophosphatidic acid with arachidonic acid. This process typically requires the use of specific enzymes such as phospholipase A2 and acyltransferases under controlled conditions to ensure the correct placement of the arachidonic acid moiety.
Industrial Production Methods
In an industrial setting, the production of arachidonoyl lysophosphatidic acid may involve large-scale enzymatic reactions using bioreactors. The enzymes used in these reactions are often immobilized on solid supports to enhance their stability and reusability. The reaction conditions, including temperature, pH, and substrate concentrations, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Arachidonoyl lysophosphatidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and function within biological systems.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like metal ions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce arachidonoyl lysophosphatidic acid.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of arachidonoyl lysophosphatidic acid, which can have different biological activities and functions.
Mécanisme D'action
Arachidonoyl lysophosphatidic acid exerts its effects by binding to specific receptors on the cell surface, such as lysophosphatidic acid receptors. This binding activates various intracellular signaling pathways, including the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways. These pathways regulate numerous cellular processes, including gene expression, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysophosphatidic acid: The parent compound of arachidonoyl lysophosphatidic acid, involved in similar signaling pathways but with different fatty acid chains.
2-Arachidonoylglycerol: Another bioactive lipid involved in endocannabinoid signaling, sharing some functional similarities with arachidonoyl lysophosphatidic acid.
Anandamide: An endocannabinoid that, like arachidonoyl lysophosphatidic acid, is derived from arachidonic acid and involved in cell signaling.
Uniqueness
Arachidonoyl lysophosphatidic acid is unique due to its specific fatty acid composition, which imparts distinct biological activities and receptor affinities. Its role in both lysophosphatidic acid and endocannabinoid signaling pathways highlights its versatility and importance in various physiological processes.
Propriétés
IUPAC Name |
azanium;[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39O7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)29-20-22(24)21-30-31(26,27)28;/h6-7,9-10,12-13,15-16,22,24H,2-5,8,11,14,17-21H2,1H3,(H2,26,27,28);1H3/b7-6-,10-9-,13-12-,16-15-;/t22-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJYFKSBIEJTA-PWZWHAFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)


![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B2518111.png)
![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)
![2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518114.png)


